molecular formula C12H11NO3 B2898980 Methyl 2-formyl-1-methylindole-3-carboxylate CAS No. 154953-49-8

Methyl 2-formyl-1-methylindole-3-carboxylate

Cat. No.: B2898980
CAS No.: 154953-49-8
M. Wt: 217.224
InChI Key: KNKIAOVEPPPSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-1-methylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Methyl 2-formyl-1-methylindole-3-carboxylate can be achieved through several methods. One efficient procedure involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. This process utilizes a palladium-catalyzed intramolecular oxidative coupling reaction . Another method involves the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization .

Chemical Reactions Analysis

Methyl 2-formyl-1-methylindole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene yields 2-(2-nitrophenyl)acrylate .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-formyl-1-methylindole-3-carboxylate involves its interaction with various molecular targets and pathways. . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, some indole derivatives have been shown to induce autophagy, deplete glutathione, and enhance the antiproliferative impact of other agents .

Comparison with Similar Compounds

Methyl 2-formyl-1-methylindole-3-carboxylate can be compared with other similar compounds, such as 1-methylindole-3-carboxaldehyde and 2-methylindole-3-carboxaldehyde . These compounds share a similar indole core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 2-formyl-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(10(13)7-14)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIAOVEPPPSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.